Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]-
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Overview
Description
4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure, which includes both chloro and nitro functional groups, makes it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the reaction of 2-chloro-4-nitrophenol with benzyl chloride in the presence of a base to form 4-((2-Chloro-4-nitrophenoxy)methyl)benzene. This intermediate is then treated with sulfonyl chloride and fluoride sources under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents, as well as precise temperature and pressure control. The scalability of the process is also a key consideration, with continuous flow reactors often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aromatic rings can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of 4-((2-Chloro-4-aminophenoxy)methyl)benzene-1-sulfonyl fluoride.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl chloride
- 4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonamide
- 4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonate
Uniqueness
4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is unique due to its combination of chloro, nitro, and sulfonyl fluoride groups
Properties
CAS No. |
30855-26-6 |
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Molecular Formula |
C13H9ClFNO5S |
Molecular Weight |
345.73 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H9ClFNO5S/c14-12-7-10(16(17)18)3-6-13(12)21-8-9-1-4-11(5-2-9)22(15,19)20/h1-7H,8H2 |
InChI Key |
VLBDASJAUBBBEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
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